4-Phenylnicotinonitrile 4-Phenylnicotinonitrile
Brand Name: Vulcanchem
CAS No.: 39065-51-5
VCID: VC8399933
InChI: InChI=1S/C12H8N2/c13-8-11-9-14-7-6-12(11)10-4-2-1-3-5-10/h1-7,9H
SMILES: C1=CC=C(C=C1)C2=C(C=NC=C2)C#N
Molecular Formula: C12H8N2
Molecular Weight: 180.2 g/mol

4-Phenylnicotinonitrile

CAS No.: 39065-51-5

Cat. No.: VC8399933

Molecular Formula: C12H8N2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

4-Phenylnicotinonitrile - 39065-51-5

Specification

CAS No. 39065-51-5
Molecular Formula C12H8N2
Molecular Weight 180.2 g/mol
IUPAC Name 4-phenylpyridine-3-carbonitrile
Standard InChI InChI=1S/C12H8N2/c13-8-11-9-14-7-6-12(11)10-4-2-1-3-5-10/h1-7,9H
Standard InChI Key ACKSTMUOXBUQHJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C=NC=C2)C#N
Canonical SMILES C1=CC=C(C=C1)C2=C(C=NC=C2)C#N

Introduction

Chemical Structure and Fundamental Properties

4-Phenylnicotinonitrile consists of a pyridine ring substituted with a phenyl group at the fourth carbon and a nitrile group at the third position. The planar pyridine ring facilitates π-π stacking interactions, while the electron-withdrawing nitrile group enhances reactivity in nucleophilic substitutions. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₂H₈N₂
Molecular Weight180.21 g/mol
Exact Mass180.069 Da
Topological Polar Surface Area49.3 Ų
LogP (Octanol-Water)2.32

These parameters, derived from computational models and experimental analogs, suggest moderate lipophilicity and favorable bioavailability for drug design .

Synthetic Methodologies

Conventional Thermal Synthesis

A widely reported method involves the condensation of benzaldehyde (0.01 mol), malononitrile (0.01 mol), and 2,4-dimethoxyacetophenone (0.01 mol) in the presence of ammonium acetate (0.015 mol) at 100°C for 5 hours. The crude product is recrystallized from ethanol, yielding 70% under thermal conditions .

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. Using identical reactants and a microwave reactor (300 W, 100°C), the yield improves to 93% within 30 minutes, reducing side products and energy consumption .

Comparative Analysis of Synthesis Conditions

MethodYield (%)TimeEnergy Efficiency
Conventional Thermal705 hoursLow
Microwave9330 minutesHigh

Microwave techniques are preferred for industrial scalability due to their green chemistry advantages .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

  • Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic conditions yields 4-phenylnicotinonitrile N-oxide, a precursor for further functionalization .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitrile group to an amine, producing 4-phenylnicotinamine, which exhibits enhanced water solubility .

Nucleophilic Substitution

The nitrile group undergoes nucleophilic attack with hydrazine to form 4-phenylnicotinohydrazide, a key intermediate for heterocyclic compounds like triazoles and tetrazoles .

DerivativeCell Line (IC₅₀, μM)Target Protein (IC₅₀, μM)
2-Amino-6-(4-Cl-phenyl)-4-phenylnicotinonitrileHepG₂: 3.73PIM-1 Kinase: 0.47
7-Formyl naphthyridyl urea analogPC-3: 2.04FGFR4: 1.6

Derivative 2-Amino-6-(4-Cl-phenyl)-4-phenylnicotinonitrile induces apoptosis in hepatocellular carcinoma (HepG₂) by suppressing anti-apoptotic Bcl-2 and activating caspase-3 .

Antimicrobial Efficacy

Structural modifications enhance activity against pathogens:

  • 4-Phenyl-6-(4-methanesulfonylaminophenyl)nicotinonitrile inhibits Pseudomonas aeruginosa (MIC: 8 μg/mL) by disrupting biofilm formation .

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring improve penetration through bacterial membranes .

Antioxidant Mechanisms

Derivatives scavenge free radicals (IC₅₀: 12–18 μM) via the nitrile group’s electron-deficient carbon, which stabilizes radical intermediates .

Structure-Activity Relationships (SAR)

Strategic substitutions modulate bioactivity:

  • Para-substituted phenyl groups: Enhance anticancer potency by increasing hydrophobic interactions with kinase domains (e.g., VEGFR-2) .

  • Amino groups at C-2: Improve solubility and hydrogen bonding with biological targets, as seen in FGFR4 inhibitors .

SAR Trends in Anticancer Derivatives

PositionModificationEffect on Activity
C-4Electron-withdrawing↑ Cytotoxicity (e.g., -Cl)
C-6Bulky substituents↑ Selectivity for PIM-1

Case Studies in Drug Development

PIM-1 Kinase Inhibition

Compound 22 (2-Amino-6-(4-benzyloxyphenyl)-4-(4-dimethylaminophenyl)nicotinonitrile) inhibits PIM-1 kinase (IC₅₀: 0.47 μM), arresting the G₂/M phase in prostate cancer (PC-3) cells. This compound reduces tumor growth by 78% in xenograft models .

FGFR4-Targeted Therapy

Derivative 36a (7-Formyl naphthyridyl urea) blocks FGFR4 signaling (IC₅₀: 1.6 μM), suppressing metastasis in triple-negative breast cancer (MDA-MB-231) .

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